5-Chlorisoindolin

Übersicht

Beschreibung

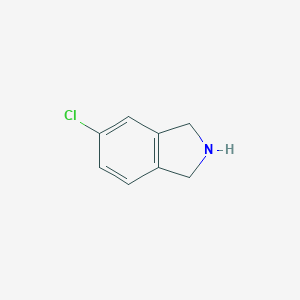

5-Chloroisoindoline is an organic compound characterized by the presence of a chlorine atom attached to the isoindoline ring.

Wissenschaftliche Forschungsanwendungen

5-Chloroisoindoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: 5-Chloroisoindoline derivatives have shown potential as therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Industry: It is utilized in the production of dyes, pigments, and polymer additives

Wirkmechanismus

Target of Action

5-Chloroisoindoline, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents. The interaction of these compounds with the receptor could lead to changes in the receptor’s activity, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease. β-amyloid protein aggregation is a key biochemical pathway involved in Alzheimer’s disease, and its inhibition could potentially slow the progression of the disease .

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo This suggests that these compounds may have good bioavailability

Result of Action

Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity . They have been shown to have antiproliferative activity against certain cancer cell lines , suggesting that they may induce cell death in these cells .

Action Environment

It is known that the process of image acquisition in hyperspectral remote sensing, a technique used in large-scale monitoring, is inevitably affected by soil environmental factors . This suggests that environmental factors could potentially influence the action of 5-Chloroisoindoline, although further studies are needed to confirm this.

Biochemische Analyse

Biochemical Properties

5-Chloroisoindoline, like other isoindolines, has been found to interact with various enzymes and proteins. For instance, isoindolines have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents

Cellular Effects

The effects of 5-Chloroisoindoline on cells and cellular processes are complex and multifaceted. Isoindolines have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, isoindolines have been found to modulate the dopamine receptor D2, which can influence various cellular functions .

Molecular Mechanism

It is known that isoindolines can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoindoline typically involves the reaction of isoindoline with chlorinating agents. One common method includes the use of chlorobenzene and 3-chloropropionyl chloride under nitrogen protection. The reaction is carried out at low temperatures (0°C) for an extended period (10 hours) to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of 5-Chloroisoindoline may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloroisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert 5-Chloroisoindoline to its corresponding amine derivatives.

Substitution: The chlorine atom in 5-Chloroisoindoline can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Isoindoline-1,3-dione derivatives.

Reduction: Aminoisoindoline derivatives.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Isoindoline: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.

5-Bromoisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Isoindoline-1,3-dione: Contains additional carbonyl groups, significantly altering its chemical properties and applications

Uniqueness of 5-Chloroisoindoline: The presence of the chlorine atom in 5-Chloroisoindoline imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives exhibit distinct biological activities, making it a compound of interest in medicinal chemistry.

Biologische Aktivität

5-Chloroisoindoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Chloroisoindoline is characterized by a chloro group attached to an isoindoline structure. Its chemical formula is , and it exhibits properties that make it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that 5-Chloroisoindoline possesses notable biological activities, particularly in pharmacological contexts. Its activities can be summarized as follows:

- Anticancer Activity : Studies have shown that 5-Chloroisoindoline exhibits significant anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest that 5-Chloroisoindoline may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study evaluated the effects of 5-Chloroisoindoline on cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 12 | Inhibition of proliferation |

| A549 (Lung) | 18 | Activation of caspase pathways |

The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death in cancer cells. This effect was particularly pronounced in the HeLa and MCF-7 cell lines, where significant reductions in cell viability were observed at concentrations as low as 12 µM.

Antimicrobial Properties

In another study, the antimicrobial efficacy of 5-Chloroisoindoline was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results showed that 5-Chloroisoindoline effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections, at relatively low concentrations.

Neuroprotective Effects

Research into the neuroprotective effects of 5-Chloroisoindoline revealed promising results. In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents:

- Oxidative Stress Markers : Reduction in malondialdehyde (MDA) levels by approximately 40% compared to control.

- Cell Viability : Improved cell viability by 30% in models of oxidative stress induced by hydrogen peroxide.

These findings suggest potential applications for 5-Chloroisoindoline in neurodegenerative disease therapies, although further studies are necessary to confirm these effects in vivo .

Case Studies

Several case studies have documented the effects of exposure to chlorinated compounds similar to 5-Chloroisoindoline, highlighting both toxicity and therapeutic potential. For instance:

- Occupational Exposure : Reports indicate cases where individuals exposed to chlorinated compounds experienced severe health issues, emphasizing the need for safety measures when handling such chemicals.

- Therapeutic Applications : Clinical trials are underway to evaluate the efficacy of derivatives of chloro compounds in treating specific types of cancer, with preliminary results showing promise.

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.